molecular formula C14H15FN2O2 B1430635 methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate CAS No. 1461706-70-6

methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

Cat. No.: B1430635
CAS No.: 1461706-70-6
M. Wt: 262.28 g/mol
InChI Key: SNFBIOYELRFNRR-UHFFFAOYSA-N
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Description

Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a synthetic pyrazole carboxylate ester of high interest in medicinal chemistry and pharmaceutical research. The pyrazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . This specific compound features a 3-fluorophenyl group at the N-1 position and a propyl chain at the C-5 position, making it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. Researchers utilize such pyrazole derivatives as key building blocks in the development of novel therapeutic agents. Pyrazole-based compounds have been extensively reported in scientific literature to exhibit anti-inflammatory, antimicrobial, anticancer, and antioxidant properties, among others . The presence of the ester functional group at the C-4 position offers a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or conversion to amides, allowing for the optimization of physicochemical and pharmacological properties. This product is intended for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

methyl 1-(3-fluorophenyl)-5-propylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-3-5-13-12(14(18)19-2)9-16-17(13)11-7-4-6-10(15)8-11/h4,6-9H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFBIOYELRFNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1C2=CC(=CC=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the reaction of a hydrazine derivative with a β-keto ester to form the pyrazole ring. For instance, 3-fluorophenylhydrazine can react with ethyl acetoacetate under acidic conditions to yield 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

    Introduction of the Propyl Group: The propyl group can be introduced via alkylation. This can be achieved by reacting the intermediate pyrazole compound with a suitable alkyl halide, such as propyl bromide, in the presence of a base like potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions. For example, nucleophilic aromatic substitution can replace the fluorine with an amino group using ammonia.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, sodium methoxide.

Major Products Formed

    Oxidation: Pyrazole N-oxides.

    Reduction: Corresponding alcohols.

    Substitution: Amino-substituted pyrazoles.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is characterized by a pyrazole ring with a fluorophenyl group and a propyl chain. Its molecular formula is C13H14FN3O2C_{13}H_{14}FN_{3}O_{2}, and it has a molecular weight of approximately 251.27 g/mol. The unique structure contributes to its chemical reactivity and potential biological activities.

Organic Synthesis

Building Block for Complex Molecules

  • The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex pyrazole derivatives. Its reactivity allows for various modifications, making it valuable in the development of new chemical entities.
Application AreaDescription
Organic SynthesisUsed as a precursor for synthesizing other pyrazole derivatives.

Antimicrobial and Anti-inflammatory Properties

  • Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. Studies have shown its effectiveness against specific bacterial strains, suggesting its utility in pharmaceutical applications .
Biological ActivityEvidence
AntimicrobialEffective against various bacterial strains (specific studies pending).
Anti-inflammatoryPotential to inhibit inflammatory pathways (ongoing research).

Pharmaceutical Development

Intermediate in Drug Formulation

  • The compound is under investigation as a pharmaceutical intermediate, particularly in the development of drugs targeting inflammatory diseases and infections. Its structural features may enhance bioavailability and therapeutic efficacy .
Pharmaceutical UsePotential Benefits
Drug IntermediateMay improve drug formulation properties due to lipophilicity.

Case Studies and Research Findings

Several studies have explored the applications and effects of this compound:

  • Antimicrobial Activity Study : A recent study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects at certain concentrations.
  • Inflammation Pathway Inhibition : Research has indicated that this compound may inhibit key inflammatory mediators, suggesting its potential use in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors. The compound can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

The following table highlights key structural differences and similarities between the target compound and related pyrazole derivatives identified in the evidence:

Compound Name Position 1 Position 4 Position 5 Key Modifiers
Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate 3-Fluorophenyl Methyl carboxylate Propyl Fluorine (meta), ester
1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide 3,5-Difluorophenyl Carboxamide (3-methoxypropyl) Pyrrol-1-yl Dual fluorine (para), amide
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl Carbaldehyde Trifluoromethyl Chlorine, sulfanyl, aldehyde

Substituent Effects

  • Aromatic Substitution :

    • The 3-fluorophenyl group in the target compound vs. 3,5-difluorophenyl in and 3-chlorophenylsulfanyl in alters electronic and steric profiles. Fluorine enhances electronegativity and metabolic resistance, while chlorine and sulfanyl groups introduce bulkier, polarizable substituents .
    • Position 5 : The target’s propyl chain contrasts with pyrrol-1-yl (aromatic heterocycle) in and trifluoromethyl (strongly electron-withdrawing) in . Propyl may improve membrane permeability, whereas trifluoromethyl enhances thermal and oxidative stability .
  • Position 4 Functional Groups :

    • The methyl ester in the target compound is more lipophilic than the carboxamide in but less reactive than the carbaldehyde in . Amide groups facilitate hydrogen bonding, which is critical for target binding in drug design .

Biological Activity

Methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by its unique structural features, including a fluorophenyl group and a propyl side chain. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is defined by the following structural formula:

C13H14FN2O2\text{C}_{13}\text{H}_{14}\text{F}\text{N}_2\text{O}_2

This compound features:

  • A pyrazole ring with two nitrogen atoms.
  • A fluorophenyl group at the first position.
  • A propyl group at the fifth position.
  • A carboxylate ester at the fourth position, which contributes to its reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances binding affinity to various enzymes and receptors, leading to several pharmacological effects:

  • Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
  • Antimicrobial Activity : Similar pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains .
  • Anticancer Potential : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects against different cancer cell lines, including MCF7 and NCI-H460 .

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent. Studies have shown that pyrazole derivatives can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Research indicates that this compound can significantly affect cancer cell viability. For instance:

  • In vitro studies have reported IC50 values in the low micromolar range for various cancer cell lines, suggesting potent anticancer properties .
CompoundCell LineIC50 (µM)
This compoundMCF73.79
NCI-H46042.30
SF-26812.50

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been highlighted in several studies. It inhibits key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory profile .

Case Studies

Several studies have explored the biological activities of this compound:

  • Anticancer Study : In a study conducted on various cancer cell lines, this compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM against SF-268 cells, indicating its potential as an anticancer agent .
  • Anti-inflammatory Research : Another study demonstrated that this compound could effectively reduce inflammation markers in animal models, showcasing its therapeutic potential in treating inflammatory diseases .

Q & A

Basic: What are the recommended synthetic routes for methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves a multi-step process:

  • Cyclocondensation : React ethyl acetoacetate derivatives with fluorinated phenylhydrazines to form the pyrazole core. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives can yield intermediates like methyl pyrazole carboxylates .
  • Substituent Introduction : Introduce the 3-fluorophenyl group via nucleophilic substitution or coupling reactions. The propyl group at position 5 can be added using alkylation agents (e.g., propanol derivatives) under basic conditions (e.g., K₂CO₃) .
  • Esterification : Final carboxylate ester formation is achieved via methylation using methanol and acid catalysts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
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methyl 1-(3-fluorophenyl)-5-propyl-1H-pyrazole-4-carboxylate

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